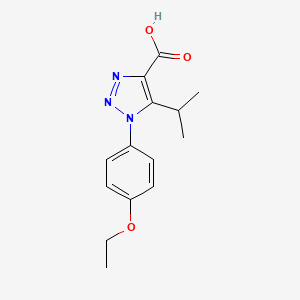
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide (FMA) is a compound that has gained attention in recent years due to its potential applications in scientific research. FMA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act on various molecular targets in the body. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain. It has also been shown to interact with the adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has also been shown to decrease blood pressure and heart rate, which may contribute to its potential use in the treatment of cardiovascular diseases. In addition, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer properties, which may contribute to its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide. One area of research could focus on the development of more efficient synthesis methods for N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide. Another area of research could focus on the identification of additional molecular targets for N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide, which may contribute to its potential use in the treatment of various diseases. Additionally, future research could focus on the development of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide analogs with improved solubility and bioavailability, which may expand its potential applications in scientific research.
Conclusion:
In conclusion, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, cardiovascular diseases, and cancer. Although the mechanism of action of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is not fully understood, it has been shown to interact with various molecular targets in the body. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide can be synthesized by reacting 9H-fluorene-3-carboxylic acid with 3-methylphenol in the presence of thionyl chloride to form 9H-fluoren-3-yl-2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia to form N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-(9H-fluoren-3-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-5-4-7-19(11-15)25-14-22(24)23-18-10-9-17-12-16-6-2-3-8-20(16)21(17)13-18/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZSOBINZCIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)

![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)



![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)
![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)